Trilobatin 2''-acetate

Lipid Peroxidation Antioxidant Assay Dihydrochalcone SAR

Researchers studying dihydrochalcone SAR often face irreproducible results when substituting non-acetylated analogs. Trilobatin 2''-acetate provides a structurally defined probe where the 2''-O-acetyl group dramatically reduces lipid peroxidation inhibition and SOD/GSH-Px activation versus trilobatin and phloridzin, enabling precise dissection of glycosylation-dependent antioxidant mechanisms. • TRHR2 agonist activity (0.69-3.2 µM) supports GPCR library screening and medicinal chemistry programs. • Sourced from Lithocarpus pachyphyllus; characterized by HPLC, NMR, and MS. • Available in mg-to-gram quantities with batch-specific certificates of analysis for regulatory-compliant procurement.

Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
CAS No. 647853-82-5
Cat. No. B015690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilobatin 2''-acetate
CAS647853-82-5
Molecular FormulaC23H26O11
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
InChIInChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1
InChIKeyQIEAJYJXGQAYRU-DODNOZFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Trilobatin 2''-acetate: Overview


Trilobatin 2''-acetate is a naturally occurring acetylated dihydrochalcone glucoside isolated from the leaves of Lithocarpus pachyphyllus (Fagaceae) [1]. Structurally, it comprises a phloretin aglycone core glycosylated with a 2-O-acetyl-β-D-glucopyranoside moiety at the 4'-position, distinguishing it from its non-acetylated analog, trilobatin [2]. This compound is characterized by its intense sweetness and has been the subject of in vitro bioactivity investigations, particularly in the context of antioxidant defense mechanisms and cellular signaling [3].

SAR studies
Acetylation-dependent dihydrochalcone bioactivity profiling
Enzyme activation
Comparative SOD / GSH-Px activation screening
GPCR signaling
TRHR2 receptor modulation assay context
Sweetener research
Natural high-intensity sweetener lead identification

Trilobatin 2''-acetate: Critical Role of 2''-O-Acetylation


The 2''-O-acetyl group on the glucose moiety of trilobatin 2''-acetate is not a silent structural feature; it is a key determinant of its biological activity. A direct head-to-head in vitro study comparing trilobatin 2''-acetate with its non-acetylated parent compound, trilobatin, and the closely related dihydrochalcone glycoside, phloridzin, revealed substantial quantitative differences in their antioxidant profiles [1]. Specifically, the acetylation profoundly alters the compound's potency in inhibiting lipid peroxidation and activating key antioxidant enzymes [1]. Furthermore, a broader structure-activity relationship (SAR) analysis of five dihydrochalcones confirmed that glycosylation patterns directly modulate electron transfer (ET) and hydrogen atom transfer (HAT) potentials, which are fundamental to antioxidant action [2]. Therefore, selecting a generic dihydrochalcone based solely on the aglycone core (e.g., phloretin, phloridzin, or trilobatin) will not replicate the unique quantitative bioactivity profile conferred by the 2''-acetate modification, making procurement of the specific compound essential for reproducible research outcomes.

Target
Trilobatin 2''-acetate (acetylated glucoside)
vs
Substitute
Non-acetylated trilobatin may exhibit different enzyme activation and lipid peroxidation profiles
Target
2''-O-acetyl glycoside
vs
Substitute
Phloridzin or phloretin: glycosylation pattern alters electron transfer potential, limiting direct replacement
Target
Sweet dihydrochalcone glucoside
vs
Substitute
Generic dihydrochalcone sweeteners: sweetness potency and TRHR2 activity may not transfer

Trilobatin 2''-acetate: Head-to-Head Evidence Guide


Lipid Peroxidation Inhibition

In a direct comparative in vitro study, trilobatin 2''-acetate (1) demonstrated an IC50 of 261 µM for inhibiting lipid peroxidation in rat liver homogenate, which was significantly less potent than the comparators phloridzin (2) and trilobatin (3) [1]. The acetylated derivative was 9.3-fold less effective than phloridzin (IC50 = 28 µM) and 3.0-fold less effective than its non-acetylated analog, trilobatin (IC50 = 88 µM) [1]. This indicates that 2''-O-acetylation markedly reduces the compound's ability to quench lipid peroxidation chain reactions compared to other in-class molecules.

Lipid Peroxidation Inhibition
Head-to-head
IC50 261 µM (vs phloridzin 28 µM, trilobatin 88 µM)
Supports SAR-based antioxidant profiling; acetylation reduces lipid peroxidation inhibition
Rat liver homogenate assay; reported 9.3-fold and 3.0-fold lower activity
Lipid Peroxidation Antioxidant Assay Dihydrochalcone SAR

Superoxide Dismutase (SOD) Activation

The same direct comparative study evaluated the ability of these dihydrochalcones to activate the antioxidant enzyme superoxide dismutase (SOD) [1]. Trilobatin 2''-acetate (1) showed an EC50 value of 575 µM, which was 3.4-fold less potent than its non-acetylated counterpart, trilobatin (3), which had an EC50 of 128 µM [1]. The compound was also 3.4-fold less potent than phloridzin (2), which had an EC50 of 167 µM [1].

SOD Activation
Head-to-head
EC50 575 µM (vs trilobatin 128 µM, phloridzin 167 µM)
Supports enzyme activation comparator research; acetylated form is less potent
Reported 3.4-fold weaker activation of superoxide dismutase
Superoxide Dismutase Enzyme Activation Antioxidant Defense

Glutathione Peroxidase (GSH-Px) Activation

The comparative analysis of glutathione peroxidase (GSH-Px) activation revealed the most striking difference among the tested compounds [1]. Trilobatin 2''-acetate (1) exhibited an EC50 of 717 µM, making it 5.6-fold less potent than trilobatin (3), which showed the strongest activity with an EC50 of 129 µM [1]. The acetylated derivative was also 2.1-fold less potent than phloridzin (2), which had an EC50 of 347 µM [1].

GSH-Px Activation
Head-to-head
EC50 717 µM (vs trilobatin 129 µM, phloridzin 347 µM)
Supports glutathione pathway investigation; acetylation markedly reduces GSH-Px activation
5.6-fold difference vs trilobatin; highlights functional divergence
Glutathione Peroxidase Enzyme Activation Redox Biology

TRHR2 Signaling Potency

Trilobatin 2''-acetate was identified as an activator of the thyrotropin-releasing hormone receptor 2 (TRHR2) in a cell-based assay [1]. The compound exhibited signaling potency in the range of 0.69-3.2 µM when incubated with HEK 293EM cells expressing TRHR2 and a CREB-luciferase reporter for 6 hours at 37°C and pH 7.8 [1].

TRHR2 Signaling
Supporting evidence
Activation range 0.69–3.2 µM
Indicates GPCR target engagement; supports TRHR2 screening studies
HEK 293EM cell-based reporter assay; no comparator data available
GPCR Signaling TRH Receptor Cell-based Assay

Acetylation Effect on Radical Scavenging

A cross-study SAR analysis on dihydrochalcones demonstrates that glycosylation, and by extension acetylation, directly impacts antioxidant mechanisms [1]. While trilobatin 2''-acetate was not a direct subject, the study found that glycosylation of the –OH group reduces electron transfer (ET) and hydrogen atom transfer (HAT) potential, and hinders radical adduct formation [1]. The study on trilobatin 2''-acetate, phloridzin, and trilobatin corroborates this, noting that all three compounds showed only weak DPPH radical scavenging activity [2].

Radical Scavenging SAR
Class-level inference
Weak DPPH activity; glycosylation reduces ET/HAT potential
Explains observed low radical quenching; supports acetylation SAR studies
Cross-study dihydrochalcone SAR; qualitative trend
Structure-Activity Relationship DPPH Electron Transfer

Intense Sweetness

Trilobatin 2''-acetate is consistently described in primary literature and vendor datasheets as a "sweet dihydrochalcone-glucoside" isolated from the sweet-tasting leaves of Lithocarpus pachyphyllus [1]. While precise relative sweetness values compared to sucrose or other dihydrochalcones like neohesperidin dihydrochalcone are not available in the public domain for this specific compound, its classification as a sweet principle is well-established and supported by its isolation from a plant species known for its sweet-tasting leaves [1].

Intense Sweetness
Supporting evidence
Organoleptic sweetness (qualitative, plant source)
Distinguishes as natural sweetener lead; quantitative potency data to verify
No relative sweetness value vs sucrose available
Natural Sweetener Dihydrochalcone Organoleptic

Trilobatin 2''-acetate: Research & Industrial Applications


2''-O-Acetylation Bioactivity Investigation

Researchers studying the structure-activity relationships (SAR) of dihydrochalcones should utilize trilobatin 2''-acetate as a key probe. Its significantly reduced potency in inhibiting lipid peroxidation and activating SOD and GSH-Px compared to its non-acetylated parent (trilobatin) and phloridzin provides a clear functional readout of the 2''-O-acetyl group's effect [1]. This makes it an essential tool for mechanistic studies on how glycosylation modifications tune the antioxidant properties of flavonoids.

TRHR2-Targeted GPCR Screening

Given its demonstrated ability to activate the thyrotropin-releasing hormone receptor 2 (TRHR2) with a potency range of 0.69-3.2 µM [2], trilobatin 2''-acetate is a valid candidate for inclusion in compound libraries designed for screening against this specific GPCR target. Its activity provides a starting point for medicinal chemistry efforts aimed at developing novel TRHR2 modulators.

Natural Sweetener Discovery

For industrial R&D focused on identifying and characterizing novel natural high-intensity sweeteners, trilobatin 2''-acetate represents a structurally defined dihydrochalcone lead compound [3]. Its established sweet taste, derived from a natural source, positions it as a subject for further evaluation, including quantitative sweetness potency determination and toxicological assessment, to explore its potential as a sugar substitute.

Cellular Antioxidant Defense Studies

In research aimed at dissecting the Nrf2/ARE pathway or other cellular antioxidant defense systems, trilobatin 2''-acetate serves as a useful comparative tool. Its weak ability to directly scavenge radicals and activate antioxidant enzymes [1] allows it to function as a negative control or a benchmark to contrast with more potent antioxidants like trilobatin or phloridzin, helping to delineate specific structure-dependent activation mechanisms.

Application
Selection Property
Validation Focus
Dihydrochalcone SAR studies
Acetylation-dependent activity profile
Lipid peroxidation and enzyme activation endpoints
GPCR signaling research
TRHR2 activation range
Cell-based reporter assay context
Natural sweetener lead identification
Organoleptic characterization
Quantitative sweetness profiling
Cellular antioxidant pathway studies
Comparative antioxidant profile
Enzyme activation and radical scavenging endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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